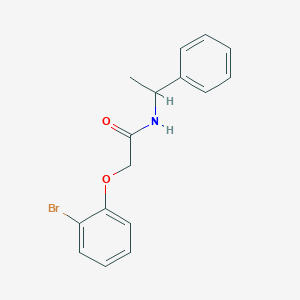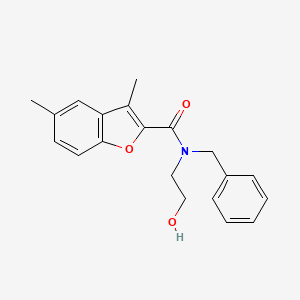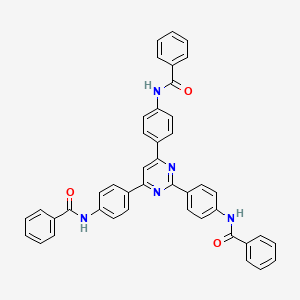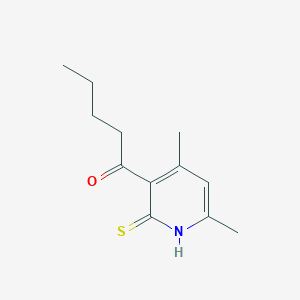![molecular formula C19H18ClNO2 B5168347 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline](/img/structure/B5168347.png)
8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline, also known as Cmp8q, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Cmp8q is a quinoline derivative that has been synthesized using various methods.
科学研究应用
8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neurodegenerative diseases, 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has been shown to have antimicrobial activity against various pathogens.
作用机制
The mechanism of action of 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has also been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation and immune response.
Biochemical and Physiological Effects
8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has been shown to have various biochemical and physiological effects. In cancer cells, 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has been shown to induce apoptosis and inhibit the expression of anti-apoptotic proteins. In neurodegenerative diseases, 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has been shown to have antimicrobial activity against various pathogens.
实验室实验的优点和局限性
8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has several advantages and limitations for lab experiments. One advantage is its broad range of potential applications in various fields. Another advantage is its relatively simple synthesis method. One limitation is its potential toxicity, which may limit its use in certain experiments. Another limitation is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline. One direction is the development of more potent and selective derivatives of 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline for use in various applications. Another direction is the investigation of the mechanism of action of 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline and its potential interactions with other signaling pathways. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline may provide valuable insights into its potential clinical applications.
Conclusion
In conclusion, 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline is a quinoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline can be synthesized using various methods and has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and infectious diseases. The mechanism of action of 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成方法
8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline can be synthesized using various methods, including the Pfitzinger reaction and the Friedländer synthesis. The Pfitzinger reaction involves the condensation of 2-chloro-3-methylquinoline with 4-chloro-3-methylphenol in the presence of a base, followed by the addition of 3-chloropropylamine. The Friedländer synthesis involves the condensation of 2-aminobenzophenone with 4-chloro-3-methylphenol in the presence of an acid, followed by the addition of 3-chloropropylamine.
属性
IUPAC Name |
8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-14-13-16(8-9-17(14)20)22-11-4-12-23-18-7-2-5-15-6-3-10-21-19(15)18/h2-3,5-10,13H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLRFSYEYBPJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCOC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5168264.png)
methanone](/img/structure/B5168266.png)


![methyl 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5168286.png)

![3-{[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5168303.png)
![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5168322.png)
![2-bromo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5168330.png)
![N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5168332.png)
![1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine](/img/structure/B5168338.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}azepane](/img/structure/B5168360.png)

